2-メトキシピリミジン-5-スルホニルフルオリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

2-Methoxypyrimidine-5-sulfonyl fluoride has a wide range of applications in scientific research:

作用機序

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules

Mode of Action

Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that 2-Methoxypyrimidine-5-sulfonyl fluoride might have an impact on similar biochemical pathways.

Result of Action

Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .

Action Environment

The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of 2-methoxypyrimidine-5-sulfonyl fluoride might also be influenced by environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride involves the reaction of 2-methoxypyrimidine with sulfonyl fluoride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions: 2-Methoxypyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.

Oxidation: Major products are sulfonic acids.

Reduction: Major products are sulfonamides.

類似化合物との比較

- 2-Methoxypyrimidine-5-sulfonyl chloride

- 2-Methoxypyrimidine-5-sulfonyl bromide

- 2-Methoxypyrimidine-5-sulfonyl iodide

Comparison: 2-Methoxypyrimidine-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is more reactive compared to sulfonyl chloride, bromide, or iodide. This increased reactivity makes it more effective in enzyme inhibition and protein modification studies .

生物活性

- Molecular Formula : C7H8FNO3S

- Molecular Weight : 195.21 g/mol

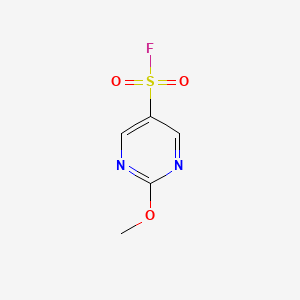

- Structure : The compound features a pyrimidine ring substituted with a methoxy group and a sulfonyl fluoride moiety, which contributes to its reactivity and biological properties.

Sulfonyl fluorides like 2-methoxypyrimidine-5-sulfonyl fluoride act primarily through covalent modification of nucleophilic residues in target proteins. This mechanism allows them to inhibit enzyme activity by forming stable adducts with serine or cysteine residues in the active sites of enzymes.

- Covalent Bond Formation : The sulfonyl fluoride moiety reacts with nucleophiles, leading to the formation of sulfonate esters or sulfinic acids.

- Enzyme Inhibition : This covalent modification can lead to irreversible inhibition of serine hydrolases and other enzyme classes, impacting various biological pathways.

Biological Activities

While specific biological activities of 2-methoxypyrimidine-5-sulfonyl fluoride are not extensively documented, related compounds exhibit several promising effects:

- Anticancer Activity : Sulfonyl fluorides have been investigated for their potential in cancer therapy by targeting specific enzymes involved in tumor progression.

- Anti-inflammatory Effects : Some sulfonyl fluorides have shown promise in modulating inflammatory responses through enzyme inhibition.

Case Study 1: Enzyme Inhibition

A study highlighted the use of sulfonyl fluorides as potent inhibitors of serine hydrolases. For instance, AM3506, a related sulfonyl fluoride, was shown to inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 5 nM, demonstrating the effectiveness of this class of compounds in modulating lipid metabolism and inflammation .

Case Study 2: Chemical Biology Applications

Sulfonyl fluorides have been employed as "warheads" in chemical biology to probe enzyme binding sites and assess functionally important protein residues. These compounds facilitate the identification of critical residues involved in enzyme catalysis and regulation .

Comparative Analysis

A comparative analysis of various sulfonyl fluorides reveals that while many exhibit similar mechanisms, their specificity and potency can vary significantly based on structural modifications. The following table summarizes key findings from various studies:

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| AM3506 | FAAH | 5 | Anti-inflammatory |

| Palmityl sulfonyl fluoride | PPT1 | N/A | Lipid metabolism modulation |

| 2-Methoxypyrimidine-5-sulfonyl fluoride | TBD | TBD | TBD |

特性

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIZSTJWQVENFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。